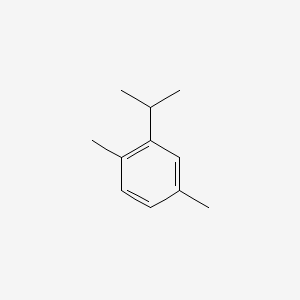

Cumene, 2,5-dimethyl-

CAS No.: 4132-72-3

Cat. No.: VC18526263

Molecular Formula: C11H16

Molecular Weight: 148.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4132-72-3 |

|---|---|

| Molecular Formula | C11H16 |

| Molecular Weight | 148.24 g/mol |

| IUPAC Name | 1,4-dimethyl-2-propan-2-ylbenzene |

| Standard InChI | InChI=1S/C11H16/c1-8(2)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 |

| Standard InChI Key | CLSBTDGUHSQYTO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene core with three substituents:

The IUPAC name, 1,4-dimethyl-2-(1-methylethyl)benzene, reflects this arrangement. The structural formula is represented as:

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 4132-72-3 | |

| InChIKey | CLSBTDGUHSQYTO-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=C(C=C1)C)C(C)C |

Physical and Thermodynamic Properties

Fundamental Properties

Experimental and calculated physical properties include:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 70–72 °C | 7 Torr | |

| Density | 0.8739 g/cm³ | 20 °C | |

| Melting Point | Not reported | – | – |

| Vapor Pressure | 1.33–202.63 kPa | 348.19–503.25 K | |

| LogP (Octanol-Water) | 3.427 | – |

Thermodynamic Parameters

| Parameter | Value (kJ/mol) | Source |

|---|---|---|

| ΔfG° (Formation) | 132.45 | |

| ΔfH° (Gas Phase) | -62.06 | |

| ΔvapH° (Vaporization) | 43.29 |

Chemical Reactivity and Applications

Oxidation Reactions

Like cumene (isopropylbenzene), 2,5-dimethylcumene undergoes oxidation to form hydroperoxides, which are precursors for phenol and acetone production . Radical-mediated decomposition pathways have been observed in similar compounds, yielding alkyl and alkoxyl radicals .

| Parameter | Value | Source |

|---|---|---|

| GHS Hazard Statements | H226, H304, H335, H411 | |

| NFPA Rating | Health: 2, Flammability: 2 |

Environmental Impact and Remediation

Environmental Persistence

-

Biodegradability: Expected to follow pathways similar to cumene, with aerobic degradation via dioxygenase enzymes .

-

Groundwater Contamination: Low solubility (0.05 g/L) suggests limited mobility, but persistent in hydrophobic environments .

Remediation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume